molecular formula C16H20N2O2 B2811115 N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide CAS No. 1049503-55-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide

Cat. No. B2811115
CAS RN: 1049503-55-0
M. Wt: 272.348
InChI Key: VJIOJNVJXLHUBY-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is a key epigenetic regulator that plays a crucial role in cancer development and progression. CPI-455 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in cancer treatment.

Future Directions

Indole derivatives, which N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a part of, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in synthesizing a variety of indole derivatives for screening different pharmacological activities .

Mechanism of Action

Target of Action

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a chemical compound that is part of the indole derivatives family . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Given the range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOJNVJXLHUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide

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